An In-depth Technical Guide to n-Heptyl 1-Ethylpentyl Phthalate-d4: Properties, Analysis, and Applications
An In-depth Technical Guide to n-Heptyl 1-Ethylpentyl Phthalate-d4: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and applications of the deuterated internal standard, n-Heptyl 1-Ethylpentyl Phthalate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize mass spectrometry-based quantification in their work.
Introduction: The Critical Role of Internal Standards in Quantitative Analysis
In the realm of analytical chemistry, particularly in complex matrices such as biological fluids and environmental samples, accurate and precise quantification of target analytes is paramount. Isotope-labeled internal standards are the gold standard for achieving this level of accuracy. By incorporating a stable isotope-labeled version of the analyte of interest, such as n-Heptyl 1-Ethylpentyl Phthalate-d4, into a sample prior to processing, variations in sample preparation, extraction efficiency, and instrument response can be effectively normalized. This is because the deuterated standard co-elutes with the non-labeled analyte and experiences similar matrix effects, but is distinguishable by its higher mass-to-charge ratio in a mass spectrometer. The use of deuterated analogues as internal standards significantly enhances the accuracy and precision of quantitative analyses.
n-Heptyl 1-Ethylpentyl Phthalate is a member of the phthalate ester family, a class of compounds widely used as plasticizers to impart flexibility and durability to various polymer products.[1] Due to their widespread use, human exposure to phthalates is common, and there is a growing interest in understanding their metabolic fate and potential health effects. Consequently, the accurate quantification of phthalates and their metabolites in biological and environmental samples is a critical area of research.
Chemical and Physical Properties
n-Heptyl 1-Ethylpentyl Phthalate-d4 is the deuterated form of n-Heptyl 1-Ethylpentyl Phthalate. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry.
Table 1: Core Chemical Properties of n-Heptyl 1-Ethylpentyl Phthalate-d4 and its Non-Deuterated Analog
| Property | n-Heptyl 1-Ethylpentyl Phthalate-d4 | n-Heptyl 1-Ethylpentyl Phthalate (Non-Deuterated) |
| Molecular Formula | C22H30D4O4[2] | C22H34O4[1][3] |
| Molecular Weight | 366.53 g/mol [2] | 362.5 g/mol [1][3] |
| Isotopic Labeling | Deuterium (d4) | Not Applicable |
| Appearance | Not specified (typically a liquid) | Liquid[4] |
Isomeric Structure and Deuterium Labeling
The nomenclature "n-Heptyl 1-Ethylpentyl Phthalate" specifies the two different alkyl chains attached to the phthalate core. One is a linear heptyl group, and the other is a branched 1-ethylpentyl group. This asymmetry is an important structural feature.
While a definitive Certificate of Analysis for n-Heptyl 1-Ethylpentyl Phthalate-d4 specifying the exact location of the deuterium atoms was not publicly available, a common practice for deuterating phthalates for use as internal standards is to label the aromatic ring. For the closely related compound, Di-n-heptyl Phthalate-d4, the deuterium atoms are located on the benzene ring at positions 3, 4, 5, and 6.[5] It is highly probable that n-Heptyl 1-Ethylpentyl Phthalate-d4 follows the same labeling pattern.
Caption: Probable structure of n-Heptyl 1-Ethylpentyl Phthalate-d4 with deuterium on the ring.
Synthesis and Manufacturing
The synthesis of n-Heptyl 1-Ethylpentyl Phthalate involves the esterification of phthalic anhydride with a mixture of n-heptyl alcohol and 1-ethylpentyl alcohol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. For the deuterated analog, a deuterated phthalic anhydride would be used as a starting material. The resulting product is then purified, commonly through distillation or recrystallization, to remove impurities and unreacted starting materials.[1]
Commercial availability of n-Heptyl 1-Ethylpentyl Phthalate-d4 is primarily through specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes, such as Toronto Research Chemicals (a subsidiary of LGC).[2][6][7]
Analytical Methodologies
The primary application of n-Heptyl 1-Ethylpentyl Phthalate-d4 is as an internal standard for the quantification of the corresponding non-deuterated phthalate and potentially other isomeric C15 phthalates in various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates.[8] The separation of different phthalate isomers can be challenging due to their similar chemical structures, often requiring optimized chromatographic conditions.[8]
Table 2: Exemplar GC-MS Parameters for Phthalate Analysis
| Parameter | Typical Value/Condition | Rationale for Experimental Choice |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar or mid-polar column provides good separation for a wide range of phthalates. The "MS" designation indicates a low-bleed phase suitable for mass spectrometry. |
| Injector | Splitless | To ensure the transfer of the entire sample onto the column, maximizing sensitivity for trace analysis. |
| Injector Temperature | 280-300 °C | A high injector temperature is necessary to ensure the complete and rapid volatilization of the high-molecular-weight phthalates. |
| Oven Program | Temperature gradient (e.g., 60 °C hold for 1 min, ramp to 300 °C at 10-15 °C/min, hold for 5-10 min) | A temperature gradient allows for the separation of a wide range of phthalates with varying volatilities in a single run. |
| Carrier Gas | Helium or Hydrogen | Helium is the most common carrier gas for GC-MS, providing good efficiency. Hydrogen can be used as an alternative to increase analysis speed. |
| MS Ionization | Electron Ionization (EI) | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS | SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard. MRM mode on a triple quadrupole instrument provides even greater selectivity by monitoring a specific fragmentation reaction. |
Common Fragment Ions for Phthalates in EI-MS:
A characteristic fragment ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[8] While common, its ubiquity can make it less selective for distinguishing between co-eluting isomers. Therefore, the selection of unique qualifier ions is crucial for confident identification. For n-Heptyl 1-Ethylpentyl Phthalate, other characteristic ions would arise from the loss of the alkyl chains. For the d4-labeled internal standard, the corresponding fragment ions would be shifted by 4 m/z units.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for phthalate analysis, particularly for their metabolites, as it often requires less sample cleanup and can handle thermally labile compounds without derivatization.[9][10]
Table 3: Exemplar LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Typical Value/Condition | Rationale for Experimental Choice |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) | C18 columns provide good retention and separation of hydrophobic compounds like phthalates. |
| Mobile Phase | Gradient of water and methanol or acetonitrile with a modifier (e.g., ammonium acetate or formic acid) | A gradient elution is necessary to separate a range of phthalates with differing polarities. The modifier aids in ionization. |
| Flow Rate | 0.2-0.5 mL/min | A typical flow rate for standard analytical LC columns. |
| MS Ionization | Electrospray Ionization (ESI) in positive or negative mode | ESI is a soft ionization technique suitable for polar and semi-polar compounds. The choice of polarity depends on the specific analytes. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | MRM is the gold standard for quantification with tandem mass spectrometry, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
Hypothetical MRM Transitions for n-Heptyl 1-Ethylpentyl Phthalate and its d4-analog:
For the non-deuterated compound (MW 362.5), a potential precursor ion in positive ESI mode would be the protonated molecule [M+H]+ at m/z 363.5. Product ions would result from fragmentation of the ester bonds. For the d4-labeled internal standard (MW 366.5), the precursor ion would be at m/z 371.5, with corresponding shifts in the product ions if the fragmentation involves the aromatic ring.
Caption: A typical analytical workflow for the quantification of phthalates using a deuterated internal standard.
Metabolism and Toxicokinetics
The metabolism of phthalates is a critical area of study for assessing human exposure and potential health risks. The general metabolic pathway for phthalate diesters involves a two-phase process.[11]
Phase I Metabolism: The initial step is the hydrolysis of one of the ester bonds by carboxylesterases, primarily in the gut and liver, to form the corresponding monoester metabolite.[11] For n-Heptyl 1-Ethylpentyl Phthalate, this would result in the formation of mono-n-heptyl phthalate and mono-1-ethylpentyl phthalate.
Phase II Metabolism: The monoester metabolites can then undergo further metabolism. For long-chain phthalates, this often involves oxidation of the alkyl side chain to produce hydroxylated and carboxylated metabolites.[12][13] These more polar metabolites, along with the monoesters, can then be conjugated with glucuronic acid to facilitate their excretion in the urine.[11]
The specific metabolic pathway for n-Heptyl 1-Ethylpentyl Phthalate has not been extensively studied. However, based on the metabolism of other branched-chain phthalates like di-isoheptyl phthalate, it is expected that the primary urinary metabolites would be the oxidized forms of the monoesters.[14][15]
Caption: Generalized metabolic pathway of a branched-chain phthalate ester.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[17]
Some phthalates are considered to be endocrine disruptors and may have reproductive and developmental effects.[12] Therefore, it is important to minimize exposure, especially for individuals of reproductive age.
Conclusion
n-Heptyl 1-Ethylpentyl Phthalate-d4 is a valuable tool for researchers in the fields of environmental science, toxicology, and drug development. Its use as an internal standard in mass spectrometry-based analytical methods allows for the accurate and precise quantification of the corresponding non-deuterated phthalate and potentially other isomers. A thorough understanding of its chemical properties, appropriate analytical methodologies, and metabolic fate is essential for its effective application in research and for the generation of high-quality, reliable data. As research into the environmental and health impacts of phthalates continues, the demand for high-purity, well-characterized stable isotope-labeled standards like n-Heptyl 1-Ethylpentyl Phthalate-d4 will undoubtedly grow.
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